2-[(2-methoxyphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Overview
Description
2-[(2-methoxyphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a heterocyclic compound that belongs to the class of thiadiazoloquinazolines. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
The synthesis of 2-[(2-methoxyphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one typically involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and other related compounds in the presence of a base such as triethylamine . The reaction conditions often include refluxing in a suitable solvent like ethanol or methanol to facilitate the formation of the desired thiadiazoloquinazoline structure . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact .
Chemical Reactions Analysis
2-[(2-methoxyphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
2-[(2-methoxyphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one has several scientific research applications, including:
Medicinal Chemistry: This compound has been studied for its potential antimicrobial, anticancer, and anti-inflammatory activities.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers have explored its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-[(2-methoxyphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cancer cell receptors to induce apoptosis .
Comparison with Similar Compounds
2-[(2-methoxyphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one can be compared with other similar compounds such as:
1,3,4-thiadiazoles: These compounds share the thiadiazole ring but differ in their substitution patterns and biological activities.
Quinazolines: These compounds have a quinazoline core structure and are known for their diverse pharmacological properties.
The uniqueness of this compound lies in its combined thiadiazole and quinazoline moieties, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
2-[(2-methoxyphenoxy)methyl]-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S/c1-22-13-8-4-5-9-14(13)23-10-15-19-20-16(21)11-6-2-3-7-12(11)18-17(20)24-15/h2-9H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJEMDBALMITOGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC2=NN3C(=O)C4=CC=CC=C4N=C3S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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